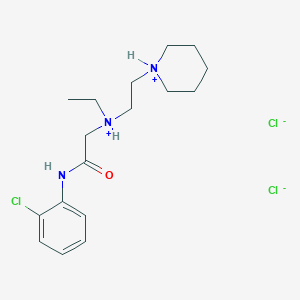

2'-Chloro-2-(ethyl(2-piperidinoethyl)amino)acetanilide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Chloro-2-(ethyl(2-piperidinoethyl)amino)acetanilide dihydrochloride, commonly known as lidocaine, is a local anesthetic used in various medical procedures. Lidocaine is a member of the amide class of local anesthetics and is widely used due to its efficacy and safety profile.

Wirkmechanismus

Lidocaine works by blocking voltage-gated sodium channels in neurons, which are responsible for generating action potentials. Lidocaine binds to the intracellular side of the sodium channel and stabilizes it in the inactive state, preventing the channel from opening and allowing sodium ions to enter the cell. This inhibits the generation and propagation of action potentials, leading to a loss of sensation in the affected area.

Biochemical and Physiological Effects:

Lidocaine has several biochemical and physiological effects, including local anesthesia, antiarrhythmic effects, and neuroprotection. Local anesthesia is the most well-known effect of lidocaine and is used to numb the skin and underlying tissues during medical procedures. Antiarrhythmic effects are also observed with lidocaine, as it can stabilize the electrical activity of the heart and prevent abnormal heart rhythms. Neuroprotection is a less well-known effect of lidocaine, but recent research has shown that it can protect neurons from damage due to ischemia, hypoxia, and other insults.

Vorteile Und Einschränkungen Für Laborexperimente

Lidocaine has several advantages and limitations for lab experiments. One advantage is its potency and specificity for sodium channels, which allows researchers to selectively block these channels and study their role in various physiological processes. Lidocaine is also relatively safe and well-tolerated, making it a popular choice for both in vitro and in vivo experiments. However, lidocaine has some limitations, including its short half-life and the potential for off-target effects. These limitations must be taken into account when designing experiments and interpreting results.

Zukünftige Richtungen

There are several future directions for lidocaine research, including the development of new local anesthetics and antiarrhythmic drugs, the study of sodium channel function in disease states, and the investigation of lidocaine's neuroprotective effects. One promising area of research is the development of sodium channel blockers that are more selective and potent than lidocaine, with fewer off-target effects. Another area of research is the study of sodium channel function in diseases such as epilepsy, multiple sclerosis, and chronic pain, where aberrant sodium channel activity has been implicated. Finally, the neuroprotective effects of lidocaine and other sodium channel blockers are an area of active investigation, with potential applications in stroke, traumatic brain injury, and other neurological disorders.

Synthesemethoden

Lidocaine is synthesized by reacting 2,6-dimethylaniline with chloroacetyl chloride to form 2,6-dimethylphenylacetyl chloride. This intermediate is then reacted with ethyl-2-piperidone to form 2-(2,6-dimethylphenyl)-N-ethylglycinamide. The final step involves reacting this intermediate with ethyl chloroformate and ammonium hydroxide to form lidocaine. The reaction yields lidocaine as a white crystalline powder, which is then converted to the dihydrochloride salt form for medical use.

Wissenschaftliche Forschungsanwendungen

Lidocaine is used in a variety of scientific research applications, including electrophysiology, pain research, and drug discovery. In electrophysiology, lidocaine is used to block sodium channels and inhibit action potentials in neurons. This allows researchers to study the role of sodium channels in various physiological processes. In pain research, lidocaine is used to block pain signals in nerves, allowing researchers to study the mechanisms of pain perception and develop new pain treatments. In drug discovery, lidocaine is used as a reference compound for developing new local anesthetics and other drugs that target sodium channels.

Eigenschaften

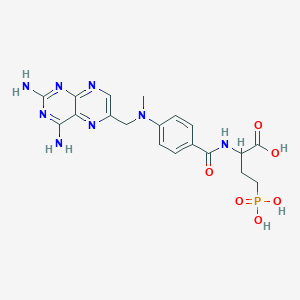

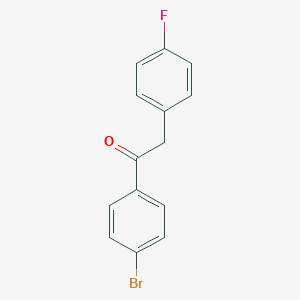

CAS-Nummer |

101651-64-3 |

|---|---|

Produktname |

2'-Chloro-2-(ethyl(2-piperidinoethyl)amino)acetanilide dihydrochloride |

Molekularformel |

C34H54Cl4N6O2 |

Molekulargewicht |

396.8 g/mol |

IUPAC-Name |

[2-(2-chloroanilino)-2-oxoethyl]-ethyl-(2-piperidin-1-ium-1-ylethyl)azanium;dichloride |

InChI |

InChI=1S/C17H26ClN3O.2ClH/c1-2-20(12-13-21-10-6-3-7-11-21)14-17(22)19-16-9-5-4-8-15(16)18;;/h4-5,8-9H,2-3,6-7,10-14H2,1H3,(H,19,22);2*1H |

InChI-Schlüssel |

ZMGFDMVIFOKBPS-UHFFFAOYSA-N |

SMILES |

CC[NH+](CC[NH+]1CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[Cl-].[Cl-] |

Kanonische SMILES |

CC[NH+](CC[NH+]1CCCCC1)CC(=O)NC2=CC=CC=C2Cl.[Cl-].[Cl-] |

Synonyme |

(2-chlorophenyl)carbamoylmethyl-ethyl-[2-(3,4,5,6-tetrahydro-2H-pyridi n-1-yl)ethyl]azanium dichloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Dioxetane, 3,4,4-trimethyl-3-[[(trimethylsilyl)oxy]methyl]-](/img/structure/B11725.png)